molecular formula C20H27N5O4S3 B2876178 N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide CAS No. 868974-25-8

N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide

Cat. No.: B2876178
CAS No.: 868974-25-8
M. Wt: 497.65
InChI Key: CBYXIUPNFKVXFQ-UHFFFAOYSA-N
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Description

N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide: is a complex organic compound characterized by its unique structure, which includes a thiadiazole ring, a benzamide moiety, and various functional groups such as cyclopentylamino and diethylsulfamoyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions, followed by oxidation.

    Attachment of the Cyclopentylamino Group: The cyclopentylamino group is introduced via nucleophilic substitution reactions, often involving the reaction of cyclopentylamine with an appropriate electrophilic intermediate.

    Formation of the Benzamide Moiety: The benzamide moiety is typically synthesized through the reaction of 4-aminobenzenesulfonamide with diethyl sulfate to introduce the diethylsulfamoyl group, followed by coupling with the thiadiazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole ring.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.

    Substitution: The aromatic ring and the thiadiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for a variety of chemical transformations, making it a valuable intermediate in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with biological targets.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals or agrochemicals. Its diverse reactivity profile makes it a candidate for various applications, including as a precursor to more complex active ingredients.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and the benzamide moiety are likely to play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide
  • N-(5-((2-(cyclopropylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide

Uniqueness

Compared to similar compounds, N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide may offer unique properties due to the specific size and flexibility of the cyclopentyl group. This can influence its binding affinity and selectivity for biological targets, potentially leading to different pharmacological profiles.

Biological Activity

N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide, identified by its CAS number 1170967-49-3, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H20N6O3S2C_{15}H_{20}N_{6}O_{3}S_{2}, with a molecular weight of 396.5 g/mol. The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of functional groups such as sulfamoyl and cyclopentylamine enhances its potential interaction with biological targets.

Biological Activities

  • Antitumor Activity
    • Mechanism of Action : Compounds containing the 1,3,4-thiadiazole moiety have been reported to exhibit significant antitumor activity. Research indicates that these compounds can inhibit RNA and DNA synthesis without affecting protein synthesis, targeting key pathways in cancer cell proliferation .
    • Case Studies : In vitro studies have demonstrated that derivatives of 1,3,4-thiadiazole effectively inhibit the growth of cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). For instance, certain thiadiazole derivatives showed IC50 values in the low micromolar range against these cell lines .
  • Antimicrobial Activity
    • Spectrum of Activity : The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Specifically, studies have indicated that thiadiazole derivatives can be effective against pathogens like Staphylococcus aureus and Escherichia coli.
    • Comparative Efficacy : In comparative studies, some derivatives exhibited lower minimum inhibitory concentration (MIC) values than standard antibiotics such as ampicillin and fluconazole, indicating superior efficacy .
  • Anti-inflammatory Properties
    • Thiadiazole derivatives have been linked to anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This activity can be beneficial in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMechanism of ActionReference
AntitumorHepG2, A549Inhibition of RNA/DNA synthesis
AntimicrobialStaphylococcus aureusDisruption of bacterial cell wall
Escherichia coliInhibition of bacterial growth
Anti-inflammatoryVariousInhibition of pro-inflammatory cytokines

Mechanisms Underlying Biological Activity

The biological activities associated with this compound can be attributed to several mechanisms:

  • Thiadiazole Ring Interactions : The heteroatoms in the thiadiazole ring facilitate interactions with biological targets such as kinases involved in tumorigenesis and other metabolic pathways.
  • Synergistic Effects : When combined with other pharmacophores, thiadiazole derivatives may exhibit synergistic effects that enhance their overall efficacy while potentially reducing toxicity .

Properties

IUPAC Name

N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O4S3/c1-3-25(4-2)32(28,29)16-11-9-14(10-12-16)18(27)22-19-23-24-20(31-19)30-13-17(26)21-15-7-5-6-8-15/h9-12,15H,3-8,13H2,1-2H3,(H,21,26)(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYXIUPNFKVXFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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